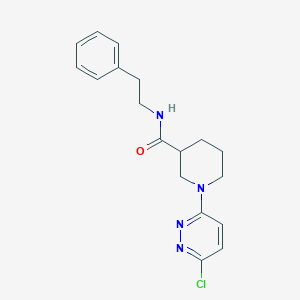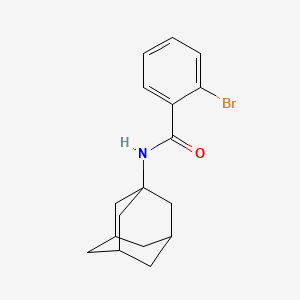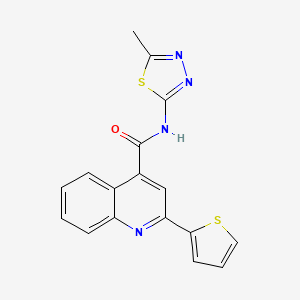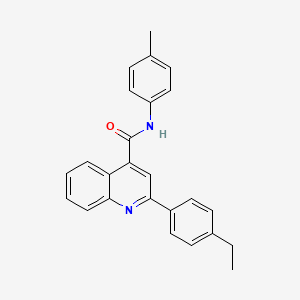
1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chloropyridazinyl group attached to the piperidine ring, along with a phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps:
-
Formation of the Chloropyridazinyl Intermediate: : The synthesis begins with the preparation of the 6-chloropyridazine intermediate. This can be achieved by chlorination of pyridazine using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
-
Piperidine Ring Formation: : The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction using appropriate starting materials like 1,5-diaminopentane and a suitable dehydrating agent.
-
Coupling Reaction: : The final step is the coupling of the chloropyridazinyl intermediate with the piperidine derivative. This is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various types of chemical reactions:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
-
Substitution: : The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted products with various nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It serves as a lead compound in drug discovery and development.
-
Medicine: : Explored for its potential therapeutic effects. It may act on specific molecular targets, making it a candidate for the development of new pharmaceuticals.
-
Industry: : Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide: shares similarities with other piperidine carboxamides and chloropyridazine derivatives.
This compound: is unique due to its specific substitution pattern and the presence of both chloropyridazinyl and phenylethyl groups.
Uniqueness
- The combination of the chloropyridazinyl and phenylethyl groups in the piperidine carboxamide framework provides a unique chemical structure that can lead to distinct chemical and biological properties.
- This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H21ClN4O |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
1-(6-chloropyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O/c19-16-8-9-17(22-21-16)23-12-4-7-15(13-23)18(24)20-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,15H,4,7,10-13H2,(H,20,24) |
Clave InChI |
UUCUFJJAJVXNNR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978805.png)

![3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978817.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10978820.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978835.png)
![N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10978840.png)
![N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978845.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![2'-(butan-2-yl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10978855.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10978856.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide](/img/structure/B10978869.png)